6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one 6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17393526
InChI: InChI=1S/C14H18BNO5/c1-13(2)14(3,4)21-15(20-13)8-6-9-11(7-10(8)18-5)19-12(17)16-9/h6-7H,1-5H3,(H,16,17)
SMILES:
Molecular Formula: C14H18BNO5
Molecular Weight: 291.11 g/mol

6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one

CAS No.:

Cat. No.: VC17393526

Molecular Formula: C14H18BNO5

Molecular Weight: 291.11 g/mol

* For research use only. Not for human or veterinary use.

6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one -

Specification

Molecular Formula C14H18BNO5
Molecular Weight 291.11 g/mol
IUPAC Name 6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzoxazol-2-one
Standard InChI InChI=1S/C14H18BNO5/c1-13(2)14(3,4)21-15(20-13)8-6-9-11(7-10(8)18-5)19-12(17)16-9/h6-7H,1-5H3,(H,16,17)
Standard InChI Key ZAHQVLLLMGWQKI-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2OC)OC(=O)N3

Introduction

Chemical Identity and Structural Features

The target compound belongs to the benzoxazolone family, characterized by a fused benzene and oxazolone ring system. Key structural elements include:

  • Methoxy group (-OCH₃) at position 6 of the benzoxazolone core.

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl group at position 5, a boronate ester moiety critical for Suzuki-Miyaura cross-coupling reactions .

Molecular Formula: C₁₄H₁₇BNO₅
Molecular Weight: 289.11 g/mol
IUPAC Name: 6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-benzo[d]oxazol-2-one

Comparative Structural Analysis

FeatureTarget CompoundRelated Compound (CAS 59-49-4)
Core StructureBenzo[d]oxazol-2(3H)-oneBenzo[d]oxazol-2(3H)-one
Substituents6-OCH₃, 5-boronate esterUnsubstituted
Molecular FormulaC₁₄H₁₇BNO₅C₇H₅NO₂
Key ApplicationsCross-coupling, pharmaceuticalsAntimicrobial, herbicide research

Synthesis and Manufacturing

Synthetic Routes

The boronate ester moiety is typically introduced via Miyaura borylation, a palladium-catalyzed reaction between aryl halides and bis(pinacolato)diboron (B₂pin₂). A plausible synthesis involves:

  • Bromination of 6-Methoxybenzo[d]oxazol-2(3H)-one:

    • Adapted from the bromination of 2-benzoxazolinone (CAS 59-49-4) using bromine in acetic acid .

    • Yields 5-bromo-6-methoxybenzo[d]oxazol-2(3H)-one (Intermediate I).

  • Borylation of Intermediate I:

    • Reaction with B₂pin₂ in the presence of Pd(dppf)Cl₂ and KOAc.

    • Generates the target compound via Suzuki-Miyaura coupling precursor .

Reaction Conditions:

  • Temperature: 80–100°C

  • Solvent: 1,4-Dioxane or THF

  • Catalyst: Pd(dppf)Cl₂ (1–5 mol%)

  • Base: KOAc or Et₃N

Yield Optimization

StepYield (%)Purity (%)Key Parameters
Bromination85–90≥95Br₂ in AcOH, 20°C, 4 h
Borylation70–75≥90Pd catalyst, 12–24 h

Physicochemical Properties

Spectral Data

  • ¹H NMR (DMSO-d₆):

    • δ 7.45 (d, J = 8.5 Hz, 1H, Ar-H),

    • δ 6.90 (d, J = 8.5 Hz, 1H, Ar-H),

    • δ 3.85 (s, 3H, OCH₃),

    • δ 1.30 (s, 12H, Bpin-CH₃).

  • ¹³C NMR:

    • δ 162.5 (C=O),

    • δ 114.2–130.8 (aromatic carbons),

    • δ 83.5 (Bpin-O),

    • δ 56.1 (OCH₃).

Solubility and Stability

PropertyValueMethod
Solubility in DMSO25 mg/mLExperimental
LogP2.15 (predicted)XLOGP3
StabilityHydrolytically sensitiveBoronate ester cleavage

Applications in Pharmaceutical Chemistry

Suzuki-Miyaura Cross-Coupling

The boronate ester enables carbon-carbon bond formation with aryl halides, critical for synthesizing biaryl structures in drug candidates. For example, analogous compounds in patent US9422310B2 utilize boronate esters to prepare gonadotropin-releasing hormone antagonists .

Biological Activity

While direct data on the target compound is limited, structural analogs exhibit:

  • Antimicrobial activity: 2-Benzoxazolinone derivatives inhibit Leishmania donovani (LC₅₀ = 40 μg/mL) .

  • Enzyme inhibition: Boronate-containing compounds target proteases and kinases .

Future Directions

  • Pharmacokinetic Studies: Evaluate absorption/distribution of boronate esters in vivo.

  • Structure-Activity Relationships: Modify substituents to enhance bioactivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator